molecular formula C12H17NO3 B1311822 3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid CAS No. 307923-93-9

3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid

Cat. No. B1311822
M. Wt: 223.27 g/mol
InChI Key: HRTTZDJOYAFHGI-UHFFFAOYSA-N
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Description

The compound “3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid” is an organic compound that contains an ethyl group, a methoxyphenyl group, and an amino group attached to a propionic acid backbone . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine with a carboxylic acid or its derivative . The exact method would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an amino group and a carboxylic acid group suggests that it could exist in different forms depending on the pH of the solution it is in .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical of amines, ethers, and carboxylic acids . For example, the amine group could participate in acid-base reactions, the ether group could undergo reactions with strong acids, and the carboxylic acid group could undergo reactions with bases or other nucleophiles.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it is likely to be polar due to the presence of the polar carboxylic acid and ether groups, and it could potentially form hydrogen bonds due to the presence of the amine and carboxylic acid groups .

Scientific Research Applications

Chemoenzymatic Synthesis and Enantiomers

A study demonstrated the chemoenzymatic synthesis of enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, revealing the potential of these compounds in asymmetric synthesis and their relevance in producing optically active pharmaceutical intermediates (Varga et al., 2013).

Material Science and Polymer Chemistry

Research into MOFs (Metal-Organic Frameworks) construction utilized derivatives of aromatic amino acids, showing the applicability of these compounds in designing novel materials with potential use in catalysis, separation, and sensor technologies (Xie et al., 2007).

Medicinal Chemistry and Drug Development

A particular focus has been on the synthesis of compounds for their potential use as cancer chemopreventive agents. For example, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid has been identified as a promising candidate for the chemoprevention of various cancers (Curini et al., 2006).

Organic Synthesis Methodologies

The synthesis and investigation of the structural properties of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates highlighted novel interactions, such as N⋯π and O⋯π, rather than direct hydrogen bonding, demonstrating the complexity and versatility of these compounds in organic synthesis (Zhang et al., 2011).

Biocatalysis

The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using newly isolated Methylobacterium Y1-6 for the production of pharmaceutical intermediates, like S-dapoxetine, exemplifies the application of these compounds in green chemistry and biocatalytic processes (Li et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its potential biological activity, and the development of methods for its synthesis .

properties

IUPAC Name

3-(N-ethyl-3-methoxyanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-13(8-7-12(14)15)10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTTZDJOYAFHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436911
Record name 3-[ethyl(3-methoxyphenyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid

CAS RN

307923-93-9
Record name 3-[ethyl(3-methoxyphenyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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